IKK 16 Hydrochloride: A Technical Guide to its Discovery and Development
IKK 16 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of IKK 16 hydrochloride, a potent inhibitor of the IκB kinase (IKK) complex. Dysregulation of the NF-κB signaling pathway, centrally regulated by the IKK complex, is implicated in a multitude of inflammatory diseases and cancers, making it a critical therapeutic target.[1] IKK 16 hydrochloride has emerged as a valuable tool for studying the intricate role of this pathway. This document details the history of its development, summarizes key quantitative data from in vitro and in vivo studies, provides methodologies for essential experiments, and visualizes the core signaling pathway and experimental workflows.
Discovery and Development History
IKK 16 hydrochloride was first described in a 2006 publication by Waelchli and colleagues as part of a research initiative to design and synthesize 2-benzamido-pyrimidines as novel IKK inhibitors.[2][3] The development process involved the optimization of a lead compound, resulting in the identification of IKK 16 as a potent inhibitor of IKKβ (IKK-2) with an IC50 value of 40 nM.[2] A key finding during the initial screening was that the introduction of an additional basic amino group, as seen in the tertiary amine structure of IKK 16, led to significantly increased activity in the low-nanomolar range.[2]
Subsequent studies have established IKK 16 as a selective inhibitor of the IKK complex, which is composed of the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2), and the regulatory subunit NEMO (IKKγ).[1] It has been demonstrated to be orally bioavailable in rats and mice, showing significant in vivo activity in models of inflammation, such as lipopolysaccharide (LPS)-induced TNF-α release and thioglycollate-induced peritonitis.[4] While it is a potent IKK inhibitor, further characterization has revealed off-target activity against Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[5][6][7] To date, no clinical trials involving IKK 16 hydrochloride have been conducted.[2]
Mechanism of Action
IKK 16 hydrochloride exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway.[1] The IKK complex is responsible for the phosphorylation of the inhibitory IκB proteins.[1] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, which frees the NF-κB heterodimer (commonly p65/p50) to translocate into the nucleus.[1] Once in the nucleus, NF-κB activates the transcription of a wide array of genes involved in pro-inflammatory and immune responses.[1] By inhibiting the kinase activity of IKKα and IKKβ, IKK 16 prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing its transcriptional activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for IKK 16 hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of IKK 16 Hydrochloride
| Target | IC50 (nM) | Assay Type | Reference(s) |
| IKKβ (IKK-2) | 40 | Cell-free kinase assay | [4][8][9] |
| IKK complex | 70 | Cell-free kinase assay | [4][8][9] |
| IKKα (IKK-1) | 200 | Cell-free kinase assay | [4][8][9] |
| LRRK2 | 50 | In vitro kinase assay | [4][5] |
| PKD1 | 153.9 | Radiometric PKD kinase assay | [5][7] |
| PKD2 | 115 | Radiometric PKD kinase assay | [5][7] |
| PKD3 | 99.7 | Radiometric PKD kinase assay | [5][7] |
Table 2: Cellular Activity of IKK 16 Hydrochloride
| Cellular Effect | Cell Line | IC50 (µM) | Reference(s) |
| Inhibition of TNFα-induced IκBα degradation | HUVEC | 1.0 | [5] |
| Inhibition of TNFα-induced E-selectin expression | HUVEC | 0.5 | [5] |
| Inhibition of TNFα-induced VCAM-1 expression | HUVEC | 0.3 | [5] |
| Inhibition of TNFα-induced ICAM-1 expression | HUVEC | 0.3 | [5] |
| Inhibition of IFNγ-induced β2 microglobulin expression | HUVEC | 2.0 | [5] |
| Inhibition of IFNγ-induced HLA-DR expression | HUVEC | 2.0 | [5] |
Table 3: In Vivo Efficacy of IKK 16 Hydrochloride
| Animal Model | Species | Dose | Route | Outcome | Reference(s) |
| LPS-induced TNFα release | Rat | 30 mg/kg | p.o. | 75% inhibition of plasma TNFα. | |
| LPS-induced TNFα release | Rat | 30 mg/kg | s.c. | 86% inhibition of plasma TNFα. | |
| Thioglycollate-induced peritonitis | Mouse | 10 mg/kg | s.c. | ~50% inhibition of neutrophil extravasation. | |
| Sepsis-associated multiple organ dysfunction (LPS/PepG or CLP) | Mouse | 1 mg/kg | i.v. | Attenuated impairment in systolic contractility, renal dysfunction, hepatocellular injury, and lung inflammation. Significantly attenuated the increase in iNOS expression and increased phosphorylation of Akt and eNOS.[2] |
CLP: Cecal Ligation and Puncture; i.v.: intravenous; LPS: Lipopolysaccharide; p.o.: oral; PepG: Peptidoglycan; s.c.: subcutaneous.
Table 4: Pharmacokinetic Parameters of IKK 16 Hydrochloride
| Species | Route | Cmax | Tmax | Half-life | Oral Bioavailability (%) | Reference(s) |
| Rat | p.o. | N/A | N/A | N/A | Orally bioavailable | [4] |
| Mouse | p.o. | N/A | N/A | N/A | Orally bioavailable | [4] |
N/A: Not Available. Specific quantitative pharmacokinetic parameters are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The primary mechanism of action of IKK 16 hydrochloride is the inhibition of the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.
Experimental Workflows
Caption: Workflow for an in vitro IKK kinase assay.
Caption: Workflow for a cellular IκBα degradation assay via Western Blot.
Experimental Protocols
In Vitro IKK Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of IKK 16 hydrochloride against a purified IKK enzyme.
Materials:
-
Recombinant purified IKK enzyme (e.g., IKKβ)
-
Kinase substrate (e.g., GST-IκBα or a synthetic peptide like IKKtide)
-
IKK 16 hydrochloride
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of IKK 16 hydrochloride in DMSO, and then further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Dilute the IKK enzyme and substrate to their optimal concentrations in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the IKK enzyme, substrate, and IKK 16 hydrochloride (or DMSO for vehicle control) to the wells of the plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific IKK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (wells without enzyme) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the IKK 16 hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IκBα Degradation Assay (Western Blot)
Objective: To assess the ability of IKK 16 hydrochloride to inhibit TNF-α-induced IκBα degradation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
IKK 16 hydrochloride
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: rabbit anti-IκBα, and a loading control antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to near confluency.
-
Pre-incubate the cells with various concentrations of IKK 16 hydrochloride or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBS-T and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities for IκBα and the loading control. Normalize the IκBα signal to the loading control to determine the relative amount of IκBα remaining in each sample.
-
Conclusion
IKK 16 hydrochloride is a well-characterized, potent, and selective inhibitor of the IKK complex. Its discovery and subsequent investigation have provided valuable insights into the role of the NF-κB signaling pathway in various physiological and pathological processes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the IKK complex and to support the use of IKK 16 hydrochloride as a critical research tool in inflammation, immunology, and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
